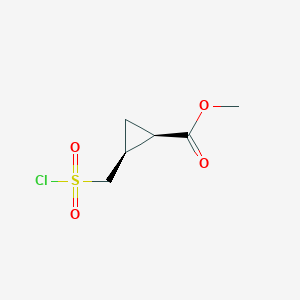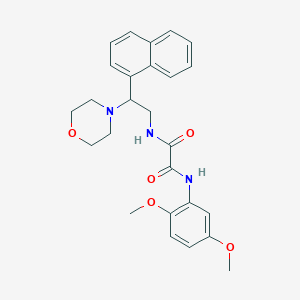
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, commonly known as DOx, is a synthetic compound that belongs to the class of phenethylamines. DOx is a potent psychedelic drug that has gained popularity in recent years due to its unique psychoactive effects.
Scientific Research Applications
Selective Receptor Antagonism and Neuropathic Pain Management
Compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, such as sigma-1 receptor antagonists, have been investigated for their therapeutic potential in managing neuropathic pain. For instance, selective sigma-1 receptor (σ1R) antagonists have demonstrated efficacy in nociceptive and neuropathic pain models, suggesting potential applications in pain management and neurological disorders (Paniagua et al., 2016).
Advanced Material Synthesis and OLED Technology
Research into naphthalene derivatives has shown promise in the development of organic light-emitting diode (OLED) technology. Red-emissive fluorophores with naphthalimide acceptor subunits, for example, have been designed and synthesized for standard-red OLED applications. These compounds exhibit significant chromaticity and suppressed intermolecular interactions, highlighting their potential as standard-red light-emitting materials for OLEDs (Luo et al., 2015).
Molecular Engineering for Organic Electronics
The modulation of hydrogen bonds in 1,10-phenanthroline derivatives, including those with naphthalene motifs, has been explored to develop versatile electron transport materials with high thermal stability, large electron mobility, and excellent n-doping ability. Such advancements are crucial for enhancing the efficiency and stability of OLEDs, signifying a broad application in organic electronics (Bin et al., 2020).
Photocatalytic and Photooxidative Applications
Mixed-ligand palladium(II) and platinum(II) complexes, incorporating naphthalene and related aromatic systems, have demonstrated potential as photosensitizers for 1O2 production and as chemical quenchers. These complexes could be utilized in photocatalytic applications, environmental remediation, and in the development of new photoresponsive materials (Kamath et al., 1991).
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-32-19-10-11-24(33-2)22(16-19)28-26(31)25(30)27-17-23(29-12-14-34-15-13-29)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,23H,12-15,17H2,1-2H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNNFIYGWZENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

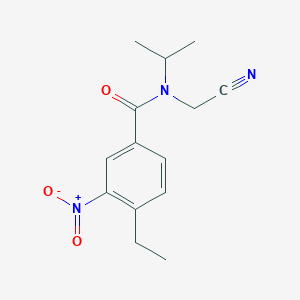
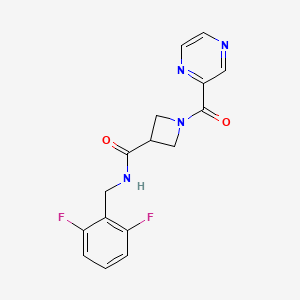

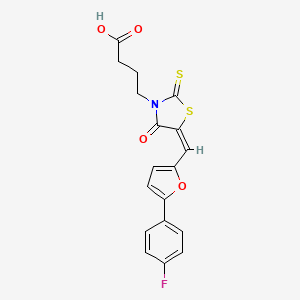
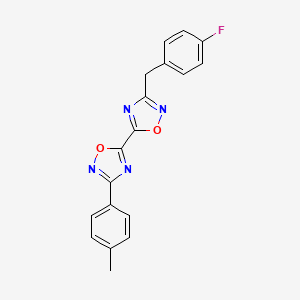
![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)

![2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2694359.png)
![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)
![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

